molecular formula C12H18N4O3 B3015031 N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953175-55-8

N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B3015031
CAS No.: 953175-55-8
M. Wt: 266.301
InChI Key: JHWJMQXLFSOMSH-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a chemical compound with the CAS Registry Number 953175-55-8 and a molecular formula of C12H18N4O3. It has a molecular weight of 266.30 g/mol . The compound features an oxalamide functional group, which serves as a linker connecting an isoxazol-3-yl heteroaromatic system to a (1-methylpiperidin-4-yl)methyl group . This specific molecular architecture, combining a heterocycle with a substituted piperidine, is of significant interest in medicinal chemistry and drug discovery research. Compounds with this structural motif are often explored for their potential biological activities and their ability to interact with enzymatic targets. The presence of the isoxazole ring, a common pharmacophore, suggests potential for investigation in various biochemical assays. Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. The structural information for this compound can be further investigated and validated through crystallographic data available in scientific databases such as the Cambridge Structural Database (CSD) . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (MSDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-19-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWJMQXLFSOMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester or diketone under acidic or basic conditions.

    Piperidine Derivative Preparation: The piperidine moiety is prepared by reacting 1-methylpiperidine with suitable alkylating agents.

    Coupling Reaction: The final step involves coupling the isoxazole derivative with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds containing isoxazole derivatives exhibit anticancer properties. N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide may inhibit specific enzymes involved in cancer cell proliferation, potentially leading to therapeutic applications in oncology .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit methyltransferases, particularly G9a-like protein (GLP), which is implicated in various cancers and epigenetic regulation. Structure-activity relationship (SAR) studies suggest that modifications to the isoxazole or piperidine moieties can enhance selectivity and potency against GLP .

2. Neuropharmacology

  • Cognitive Enhancement : Similar compounds have shown promise as cognitive enhancers, particularly in treating disorders such as Alzheimer's disease. The interaction of isoxazole derivatives with GABA receptors suggests potential applications in enhancing cognitive function .

3. Material Science

  • Polymer Development : The unique chemical structure of this compound allows for its use as a building block in the synthesis of novel polymers with specific properties. These materials could find applications in drug delivery systems or as functional coatings .

Case Study 1: Anticancer Properties

In a study examining the effects of isoxazole derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in breast cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through the inhibition of specific signaling pathways associated with cell survival .

Case Study 2: Cognitive Enhancement

Research conducted on the effects of similar isoxazole derivatives on cognitive function demonstrated improvements in memory retention and learning capabilities in animal models. This suggests that this compound could be a candidate for further development as a treatment for cognitive impairments .

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of the target compound and its analogs:

Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight Key Features Reference
Target Compound Isoxazol-3-yl / (1-methylpiperidin-4-yl)methyl Not explicitly stated Not explicitly stated Combines isoxazole (potential H-bonding) with methylpiperidine (solubility modulation) N/A
N1-(isoxazol-3-yl)-N2-((1-(THP-4-yl)piperidin-4-yl)methyl)oxalamide Isoxazol-3-yl / (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl C16H24N4O4 336.39 Bulkier tetrahydropyran group may reduce solubility compared to methylpiperidine
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Comp 15) 4-Chlorophenyl / thiazole-pyrrolidine hybrid C21H25ClN4O3S 422.12 Thiazole ring and chlorophenyl enhance lipophilicity; pyrrolidine improves conformational flexibility
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Comp 28) 3-Chloro-4-fluorophenyl / 4-methoxyphenethyl C18H17ClFN2O3 351.1 Electron-withdrawing substituents (Cl, F) may enhance metabolic stability
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl / 2-(pyridin-2-yl)ethyl C19H21N3O4 355.39 Methoxy and pyridyl groups contribute to umami flavoring properties; rapid hepatic metabolism

Key Observations:

  • Isoxazole vs.
  • Piperidine Modifications: The (1-methylpiperidin-4-yl)methyl group (target) is less bulky than the tetrahydropyran-substituted piperidine in , which may improve solubility and bioavailability.
  • Functional Groups: Electron-withdrawing groups (e.g., Cl, F in Comp 28) are associated with enhanced metabolic stability, whereas methoxy groups (S336) facilitate flavoring applications .

Metabolic Stability

  • S336 (): Rapidly metabolized in rat hepatocytes without amide bond cleavage, indicating stability of the oxalamide core .
  • Comp 28 (): Chloro-fluorophenyl groups resist oxidative metabolism, contributing to a longer half-life .
  • Target Compound: The methylpiperidine group may undergo N-demethylation, but the isoxazole ring’s stability could mitigate rapid clearance.

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an isoxazole ring and a piperidine moiety , which contribute to its distinctive properties. The synthesis typically involves:

  • Formation of the Isoxazole Ring : Synthesized through the reaction of hydroxylamine with a β-keto ester or diketone under acidic or basic conditions.
  • Piperidine Derivative Preparation : 1-Methylpiperidine is reacted with suitable alkylating agents.
  • Coupling Reaction : The final step involves coupling the isoxazole derivative with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • The isoxazole ring can interact with various enzymes or receptors, modulating their activity.
  • The piperidine moiety enhances binding affinity and specificity, potentially increasing the compound's efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that derivatives of isoxazole compounds often demonstrate activity against a range of bacterial strains, suggesting that this compound could be effective in treating bacterial infections.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in models of inflammation where it may inhibit pathways involved in inflammatory responses. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Enzyme Inhibition

This compound has been investigated as a biochemical probe for studying enzyme functions. Its ability to selectively inhibit certain enzymes could lead to advancements in understanding enzyme mechanisms and developing new therapeutic agents .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth in vitro, particularly against Gram-positive bacteria.

CompoundBacterial StrainInhibition Zone (mm)
N1-(isoxazol-3-yl)-N2...Staphylococcus aureus15
N1-(isoxazol-3-yl)-N2...Escherichia coli12

Case Study 2: Anti-inflammatory Activity

In an animal model of induced inflammation, the compound demonstrated a marked decrease in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

Treatment GroupInflammatory Marker Level (pg/mL)
Control250
N1-(isoxazol...150

Comparison with Similar Compounds

N1-(isoxazol-3-yl)-N2... shares structural similarities with other isoxazole and piperidine derivatives, but its unique combination of these rings provides distinct chemical and biological properties not commonly found in other compounds.

Compound TypeExample CompoundUnique Properties
Isoxazole Derivative3-(4-methylpiperidin...Antimicrobial activity
Piperidine Derivative1-methyl-4-piperidinolNeuroprotective effects

Q & A

Q. Key Optimization Parameters :

ParameterTypical ConditionsImpact on Yield/Purity
Coupling AgentTBTU, HATU, or EDCIHigher yields with TBTU
SolventDCM or DMFDCM reduces side reactions
Reaction Time6–24 hoursLonger time improves coupling

How is the purity and structural integrity of this compound validated in academic research?

Basic Research Question
Validation requires multi-technique analysis:

  • Purity : Reverse-phase HPLC with UV detection (λ = 215–254 nm); purity >95% is standard .
  • Mass Confirmation : LC-MS (APCI+ or ESI+) to match calculated and observed m/z values (e.g., Δ < 0.01 Da) .
  • Structural Confirmation :
    • 1H/13C NMR : Assign peaks for isoxazole (δH ~8.3–8.5 ppm) and piperidine (δH ~1.1–3.5 ppm) .
    • X-ray Crystallography (if applicable): Resolves stereochemistry in coordination polymers .

Example : Compound 8 () showed LC-MS m/z 423.26 (M+H+) and 1H NMR signals for piperidine methyl (δH 2.27 ppm) .

What advanced strategies resolve stereochemical challenges during synthesis?

Advanced Research Question
Stereochemical control is critical for bioactive derivatives:

  • Chiral Resolution : Use chiral columns (e.g., Chiralpak IA/IB) to separate enantiomers .
  • Dynamic NMR : Detect diastereomers via variable-temperature 1H NMR (e.g., coalescence at 50°C in DMSO-d6) .
  • Asymmetric Synthesis : Employ Rhodium-catalyzed hydrogenation with chiral ligands (e.g., PhthalaPhos) for enantioselective coupling .

Case Study : Compound 14 () was isolated as a 1:1 diastereomeric mixture, requiring chromatographic separation .

How can researchers optimize yield and scalability while maintaining stereochemical purity?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield .
  • Flow Chemistry : Enables continuous production with precise control of stoichiometry and temperature .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperidine nitrogen to prevent side reactions during coupling .

Example : Compound 4′ () achieved 46% yield using Boc protection and column purification .

How to address discrepancies in biological activity data across studies?

Advanced Research Question
Discrepancies may arise from:

  • Isomer Ratios : Bioactivity varies between enantiomers (e.g., compound 9 in had 55% yield as a 1:1 mixture) .
  • Purity Thresholds : Impurities >5% (e.g., dimers in compound 16 , ) skew dose-response curves .
  • Assay Conditions : Differences in cell lines (e.g., HIV entry inhibition assays vs. enzymatic targets) .

Q. Mitigation :

  • Standardize isomer ratios via chiral HPLC.
  • Validate purity with orthogonal methods (HPLC + NMR).

What computational methods guide structure-activity relationship (SAR) studies?

Advanced Research Question

  • Molecular Docking : Predict binding to targets (e.g., HIV CD4-binding site) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., isoxazole vs. thiazole) with bioactivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., oxalamide carbonyl groups) .

Example : In , thiazole-containing analogs showed higher antiviral activity than isoxazole derivatives .

How to ensure compound stability under experimental storage conditions?

Basic Research Question

  • Storage : -20°C in anhydrous DMSO (sealed under nitrogen) to prevent hydrolysis .
  • Stability Testing : Monitor degradation via LC-MS over 1–6 months; >90% purity after 3 months is acceptable .

Safety Note : Follow GHS protocols for handling hygroscopic or light-sensitive derivatives .

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